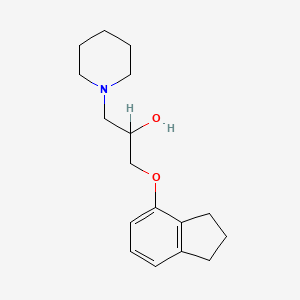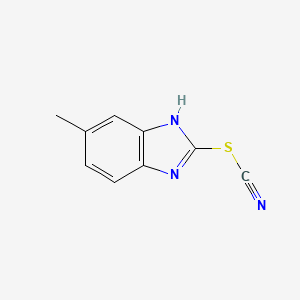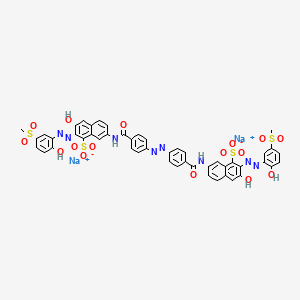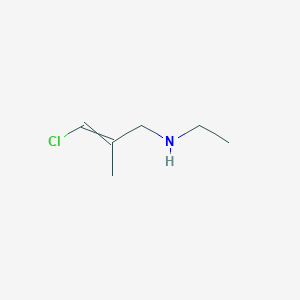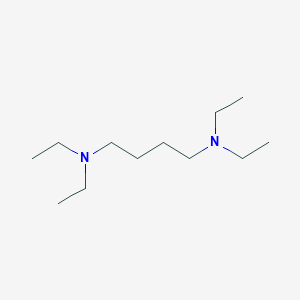
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine is an organic compound with the molecular formula C12H28N2. It is a derivative of butane-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine can be synthesized through the alkylation of butane-1,4-diamine with ethyl halides. The reaction typically involves the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the amine groups, followed by the addition of ethyl halides to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to butane-1,4-diamine.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a strong base can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of N1,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine.
Reduction: Butane-1,4-diamine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine involves its interaction with various molecular targets. The ethyl groups on the nitrogen atoms can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine: Similar structure but with methyl groups instead of ethyl groups.
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine: Similar structure but with different alkyl groups.
Uniqueness
This compound is unique due to the presence of ethyl groups, which can influence its chemical reactivity and interactions compared to other similar compounds. The ethyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
69704-44-5 |
|---|---|
Fórmula molecular |
C12H28N2 |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
N,N,N',N'-tetraethylbutane-1,4-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h5-12H2,1-4H3 |
Clave InChI |
YXVIGUHBJDFXKZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



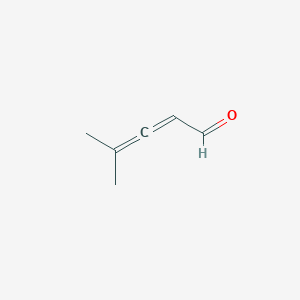
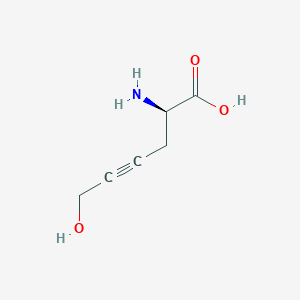

![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)

